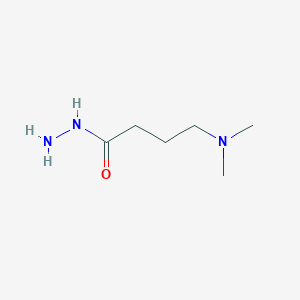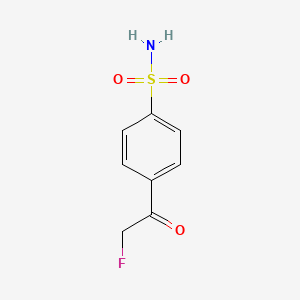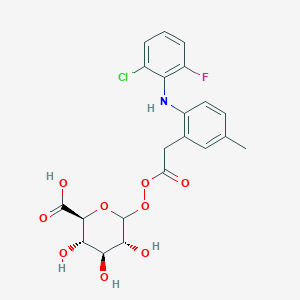
Lumiracoxib acyl-b-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lumiracoxib acyl-b-D-glucuronide is a metabolite of lumiracoxib, a selective cyclo-oxygenase-2 (COX-2) inhibitor. Lumiracoxib is used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. The compound this compound is formed through the conjugation of lumiracoxib with glucuronic acid, resulting in a metabolite that is involved in the drug’s metabolism and excretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lumiracoxib acyl-b-D-glucuronide involves the conjugation of lumiracoxib with glucuronic acid. This process is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and the appropriate UGT enzyme .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the UGT enzymes to function efficiently. The product is then purified using standard chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Lumiracoxib acyl-b-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to lumiracoxib and glucuronic acid under acidic or basic conditions.
Oxidation: It can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Substitution: The glucuronide moiety can be substituted by other nucleophiles under specific conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Reactive oxygen species, oxidizing agents.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: Lumiracoxib and glucuronic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted glucuronide derivatives
Aplicaciones Científicas De Investigación
Lumiracoxib acyl-b-D-glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism and pharmacokinetics.
Biology: Studied for its role in the metabolic pathways of lumiracoxib and its interactions with biological molecules.
Medicine: Investigated for its potential effects on drug efficacy and safety, particularly in relation to its parent compound, lumiracoxib.
Industry: Utilized in the development of analytical methods for the detection and quantification of lumiracoxib and its metabolites in biological samples
Mecanismo De Acción
The mechanism of action of lumiracoxib acyl-b-D-glucuronide involves its formation as a metabolite of lumiracoxib. Lumiracoxib inhibits prostaglandin synthesis by selectively inhibiting COX-2, an enzyme involved in the inflammatory process. The glucuronide conjugate is formed as part of the drug’s metabolism, facilitating its excretion from the body. The molecular targets include COX-2 and the enzymes involved in glucuronidation .
Comparación Con Compuestos Similares
Similar Compounds
Diclofenac acyl-b-D-glucuronide: Another acyl glucuronide metabolite formed from diclofenac, a non-steroidal anti-inflammatory drug (NSAID).
Ibuprofen acyl-b-D-glucuronide: Formed from ibuprofen, another commonly used NSAID.
Naproxen acyl-b-D-glucuronide: A metabolite of naproxen, also an NSAID
Uniqueness
Lumiracoxib acyl-b-D-glucuronide is unique due to its selective inhibition of COX-2, which distinguishes it from other NSAIDs that may inhibit both COX-1 and COX-2. This selectivity is associated with a reduced incidence of gastrointestinal side effects compared to non-selective NSAIDs .
Propiedades
Fórmula molecular |
C21H21ClFNO9 |
|---|---|
Peso molecular |
485.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]peroxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21ClFNO9/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)32-33-21-18(28)16(26)17(27)19(31-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1 |
Clave InChI |
QAZYGQJBKASWPO-DAZJWRSOSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


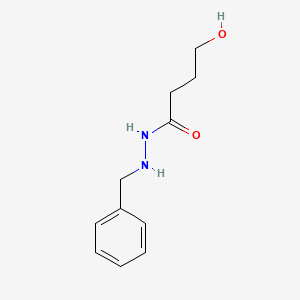
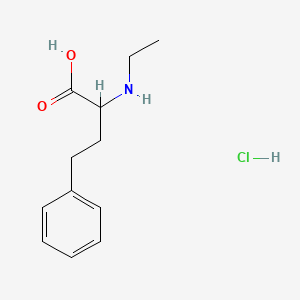

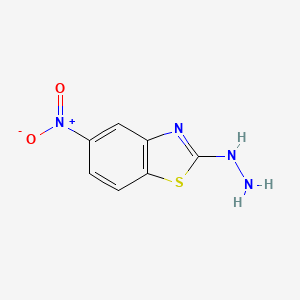
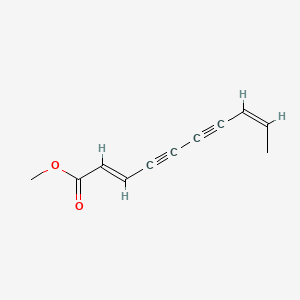
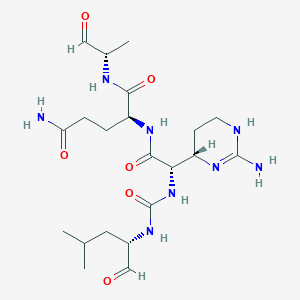
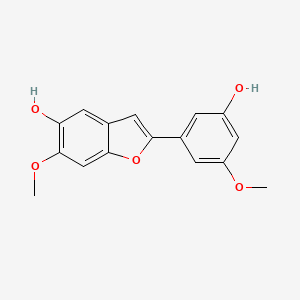

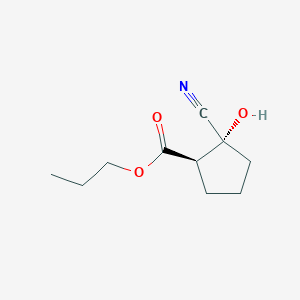
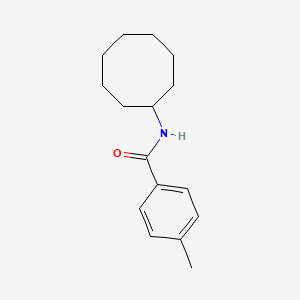
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
